molecular formula C14H18O6 B13421635 Diethyl 2,2'-(1,4-phenylenebis(oxy))diacetate CAS No. 5897-78-9

Diethyl 2,2'-(1,4-phenylenebis(oxy))diacetate

Cat. No.: B13421635
CAS No.: 5897-78-9
M. Wt: 282.29 g/mol
InChI Key: YYOSLAQAFHFORC-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis Diethyl 2,2'-(1,4-phenylenebis(oxy))diacetate (CAS: Not explicitly provided; molecular formula inferred as C₁₆H₂₀O₈) is a diester derivative featuring a central 1,4-phenylene group flanked by two oxyacetate ethyl ester moieties. It is synthesized via nucleophilic substitution reactions, typically involving alkylation of 1,4-dihydroxybenzene (hydroquinone) with ethyl bromoacetate in the presence of a base such as K₂CO₃ . Purification is achieved via column chromatography (e.g., EtOAc/hexane systems) .

Properties

CAS No.

5897-78-9

Molecular Formula

C14H18O6

Molecular Weight

282.29 g/mol

IUPAC Name

ethyl 2-[4-(2-ethoxy-2-oxoethoxy)phenoxy]acetate

InChI

InChI=1S/C14H18O6/c1-3-17-13(15)9-19-11-5-7-12(8-6-11)20-10-14(16)18-4-2/h5-8H,3-4,9-10H2,1-2H3

InChI Key

YYOSLAQAFHFORC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)OCC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,2’-(1,4-phenylenebis(oxy))diacetate is typically achieved through the Williamson etherification method. This involves the reaction of hydroquinone with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, often dichloromethane, under reflux conditions to facilitate the formation of the ether linkage .

Industrial Production Methods

While specific industrial production methods for diethyl 2,2’-(1,4-phenylenebis(oxy))diacetate are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

Diethyl 2,2'-(1,4-phenylenebis(oxy))diacetate undergoes hydrolysis under basic conditions to yield 2,2'-(1,4-phenylenebis(oxy))diacetic acid. Key findings include:

  • Reagents/Conditions : Aqueous KOH (20% w/v) in methanol/water (3:1 v/v) at 50°C for 12 hours .

  • Yield : Quantitative conversion observed via TLC and ¹H NMR .

  • Product Characterization :

    • ¹H NMR (CDCl₃): δ 6.85 (s, 4H, aromatic), 4.56 (s, 4H, CH₂), 3.72 (m, 34H, ethylene glycol chains) .

Esterification and Transesterification

The compound participates in esterification and transesterification reactions to form derivatives with varied alkyl groups:

  • Reagents : Alcohols (e.g., methanol, ethanol) with acid catalysts (H₂SO₄ or BF₃·Et₂O) .

  • Example : Reaction with paraformaldehyde and BF₃·Et₂O yields a macrocyclic derivative .

  • Yield : 16% for macrocyclic product, isolated via column chromatography (hexane/ethyl acetate) .

Polymerization and Polyrotaxane Formation

The diacid form (post-hydrolysis) is utilized in polymer synthesis:

  • Applications :

    • Serves as a monomer in polyrotaxane frameworks via host-guest interactions with cyclodextrins .

    • Forms polyesters through condensation polymerization with diols .

  • Key Study : Polyrotaxanes synthesized using this compound exhibited enhanced thermal stability (decomposition >300°C) .

Comparative Reactivity with Analogues

CompoundKey Reaction DifferencesReference
Dimethyl analogueFaster hydrolysis due to smaller ester groups; lower thermal stability in polymers
2,2'-(1,4-Phenylenediacetate)Lacks ether linkages, reducing electrophilic aromatic substitution reactivity

Crystallographic and Structural Insights

  • Planarity : The aromatic ring and ester groups lie in a single plane (deviation <0.085 Å) .

  • Weak Interactions : C–H···O hydrogen bonds stabilize crystal packing, influencing solubility .

Synthetic Methodology

The primary synthesis route involves Williamson etherification :

  • Reactants : Hydroquinone, ethyl bromoacetate, K₂CO₃.

  • Conditions : Reflux in acetone for 12 hours .

  • Yield : 85% after column purification .

Scientific Research Applications

Diethyl 2,2’-(1,4-phenylenebis(oxy))diacetate finds applications in various scientific research fields:

Mechanism of Action

The mechanism of action of diethyl 2,2’-(1,4-phenylenebis(oxy))diacetate depends on its specific application. In general, the compound interacts with molecular targets through its ester and ether functionalities. These interactions can involve hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The aromatic ring provides a rigid scaffold that can influence the compound’s binding affinity and specificity for various targets.

Comparison with Similar Compounds

Ester Group Variations

Compound Name Molecular Formula Molecular Weight Key Properties/Applications References
Dimethyl 2,2'-[1,4-phenylenebis(oxy)]diacetate C₁₂H₁₄O₆ 254.24 g/mol - Higher polarity due to methyl esters.
- Used in HIV-1 inhibitor synthesis via fullerene derivatives .
Diethyl 2,2'-(1,4-phenylenebis(oxy))diacetate C₁₆H₂₀O₈ ~340.33 g/mol - Lower solubility in polar solvents vs methyl analog.
- Intermediate for crown ethers and antitumor agents .
Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis- C₁₀H₁₀O₆ 226.18 g/mol - Diacid form with higher aqueous solubility (logP = 0.676).
- Used in HPLC method development .

Key Insight : Methyl/ethyl esters balance lipophilicity for biological applications, while the diacid form is suited for analytical separations.

Aromatic Core Modifications

Compound Name Aromatic Core Molecular Weight Key Properties/Applications References
Diethyl-2,2′-naphthalene-2,3-diylbis(oxy)diacetate Naphthalene 332.35 g/mol - Enhanced π-π stacking due to naphthalene.
- Crystal structure (monoclinic, C2/c space group) enables coordination chemistry .
Diethyl 2,2'-(1,2-phenylenebis(oxy))diacetate 1,2-Phenylene 340.33 g/mol - Ortho-substitution reduces symmetry.
- Precursor for triazacyclopentadecine macrocycles .

Key Insight : Naphthalene derivatives expand conjugation for materials science, while 1,2-phenylene analogs enable asymmetric macrocycles.

Substituent Effects

Compound Name Substituent Key Properties/Applications References
2,2'-((2-Nitro-1,4-phenylene)bis(oxy))diacetic acid Nitro (-NO₂) - Electron-withdrawing group enhances reactivity for further derivatization.
Diethyl 2,2'-((Z)-4-(4-methoxybenzylidene)...diacetate (3b) Methoxy (-OCH₃) - UVB-filter with SPF 3.07; photostable and non-cytotoxic .

Key Insight : Electron-withdrawing groups (e.g., nitro) modify electronic properties, while methoxy groups enhance UV absorption for photoprotective applications.

Bridging Atom Variations

Compound Name Bridging Atom Key Properties/Applications References
Diethyl 2,2′-((thiobis(4,1-phenylene))bis(oxy))diacetate Sulfur (S) - Thioether linkage increases polarizability.
- Used in supramolecular Alzheimer’s therapeutics .

Key Insight : Sulfur substitution alters electronic and coordination properties, expanding applications in medicinal chemistry.

Biological Activity

Diethyl 2,2'-(1,4-phenylenebis(oxy))diacetate is an organic compound characterized by its molecular formula C16H18O6C_{16}H_{18}O_6 and a molecular weight of approximately 282.29 g/mol. This compound features a central 1,4-phenylenebis(oxy) group flanked by two diacetate functionalities, which contribute to its unique chemical properties and potential applications in pharmaceuticals and materials science.

Antioxidant Properties

Recent studies have evaluated the antioxidant activity of this compound using various assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly employed to assess the radical scavenging capacity of compounds. The IC50 values obtained from these studies indicate the concentration required to inhibit 50% of DPPH radicals. For this compound, the IC50 was found to be within a range that suggests moderate antioxidant activity, making it a candidate for further exploration in therapeutic applications .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies have shown that this compound exhibits selective cytotoxic effects on various cancer cell lines while showing lower toxicity towards normal cells. This selective action is significant for its potential use as an anti-cancer agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The presence of the phenylenebis(oxy) moiety enhances its stability and reactivity compared to simpler analogs. Comparative studies with structurally similar compounds have indicated that modifications in the ester groups can lead to variations in biological activity and efficacy .

Compound NameMolecular FormulaBiological Activity
This compoundC16H18O6Moderate antioxidant; selective cytotoxicity
Dimethyl 2,2'-(1,4-phenylenebis(oxy))diacetateC14H16O6Potentially different solubility and reactivity
Diethyl 2,2'-(1,4-phenylenediacetate)C14H18O6Simpler structure may lead to different biological activity

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These simulations suggest that the compound has a favorable binding profile with certain enzymes involved in metabolic pathways and cancer progression. This information is critical for understanding its mechanism of action and potential therapeutic applications .

Case Study: Antioxidant Activity Assessment

In a recent study assessing the antioxidant properties of various derivatives of phenolic compounds, this compound was included due to its structural resemblance to known antioxidants. The study utilized both DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays to evaluate radical scavenging capabilities. Results indicated that this compound exhibited significant radical scavenging activity comparable to standard antioxidants used as controls .

Case Study: Cytotoxicity Evaluation

A study focused on evaluating the cytotoxic effects of this compound on human cancer cell lines demonstrated promising results. The compound was tested against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The findings revealed a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those observed for non-cancerous cell lines .

Q & A

Basic Research Questions

**What are the optimal synthetic routes for preparing Diethyl 2,4-phenylenebis(oxy))diacetate under reflux conditions. Key steps include:

  • Reaction setup : Combine 1,4-dihydroxybenzene with ethyl bromoacetate in dry acetonitrile using potassium carbonate (K₂CO₃) as a base.
  • Workup : Filter precipitated salts, concentrate the crude product, and purify via flash column chromatography (EtOAc/hexane gradient) .
  • Yield optimization : Adjust molar ratios (e.g., 2:1 ethyl bromoacetate to diol) and reaction duration (24–48 hours) to improve yields (~70% typical) .

Q. How can researchers confirm the structural integrity of Diethyl 2,2'-(1,4-phenylenebis(oxy))diacetate post-synthesis?

  • Spectroscopic characterization :

  • FT-IR : Identify ester C=O stretches (~1755 cm⁻¹) and aromatic C-O-C vibrations (~1250 cm⁻¹) .
  • ¹H/¹³C NMR : Confirm aromatic proton environments (δ ~6.8–7.2 ppm) and ethoxy groups (δ ~1.2–4.3 ppm) .
  • Mass spectrometry : Look for molecular ion peaks (e.g., m/z 332 [M+H]⁺) and fragmentation patterns consistent with ester cleavage .
    • Chromatographic purity : Use HPLC with UV detection (λ = 254 nm) to verify >95% purity .

Q. What stability considerations are critical for handling and storing this compound?

  • Moisture sensitivity : Hydrolysis of ester groups can occur under acidic/basic conditions; store in anhydrous environments (e.g., desiccator with silica gel) .
  • Thermal stability : Avoid prolonged exposure to temperatures >100°C to prevent decomposition.
  • Light sensitivity : Protect from UV light to mitigate photodegradation, as observed in structurally similar aryl ethers .

Advanced Research Questions

Q. How can this compound be utilized in designing metal-organic frameworks (MOFs) or coordination polymers?

  • Ligand functionality : The ether-oxygen and ester groups can act as weak donors for metal coordination (e.g., Cu²⁺, Zn²⁺). For example, analogous ligands with 1,4-phenylenebis(oxy) motifs have been used to construct CHA-topology MOFs for gas separation .
  • Methodology : React with metal salts (e.g., Cu(NO₃)₂) under solvothermal conditions (DMF/EtOH, 80–120°C) to form crystalline networks. Characterize via SC-XRD and BET surface area analysis .

Q. What strategies are effective for evaluating its potential in biomedical applications, such as antiviral or antimicrobial activity?

  • Antiviral assays : Functionalize fullerene derivatives via ester exchange (e.g., react with C₆₀Cl₆) and test against HIV strains (e.g., R5/X4 HIV-1) using viral inhibition assays .
  • Antimicrobial screening : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi. Compare MIC values to standard antibiotics .

Q. How can researchers resolve discrepancies in spectroscopic data between experimental and computational models?

  • DFT/TD-DFT modeling : Optimize geometry at the B3LYP/6-31G(d) level and simulate IR/NMR spectra. Compare experimental vs. theoretical chemical shifts (e.g., δ deviation <0.3 ppm for ¹H NMR) .
  • X-ray crystallography : Resolve crystal structure to validate bond lengths/angles and intermolecular interactions (e.g., π-π stacking in aromatic cores) .

Q. What role does this compound play in studying excited-state proton transfer mechanisms?

  • Photophysical studies : Incorporate into fluorophores with proton-donor/acceptors (e.g., hydroxyl-benzimidazole units). Monitor ESIDPT (excited-state intramolecular double proton transfer) via femtosecond transient absorption spectroscopy .
  • Theoretical analysis : Map potential energy surfaces (PES) to identify transition states and proton transfer barriers using CASSCF/DFT methods .

Methodological Notes for Data Interpretation

  • Contradictory spectral data : If unexpected peaks arise (e.g., additional C=O signals), assess for hydrolysis byproducts (e.g., free carboxylic acids) via LC-MS .
  • Low crystallinity : Optimize recrystallization solvents (e.g., acetonitrile/CH₂Cl₂ mixtures) or employ vapor diffusion techniques .

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